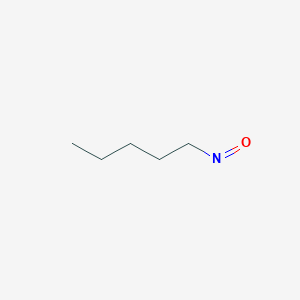![molecular formula C18H13F3O B14189894 2-Methoxy-1-[4-(trifluoromethyl)phenyl]naphthalene CAS No. 922511-77-1](/img/structure/B14189894.png)
2-Methoxy-1-[4-(trifluoromethyl)phenyl]naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-1-[4-(trifluoromethyl)phenyl]naphthalene is an organic compound with the chemical formula C17H13F3O It is a derivative of naphthalene, substituted with a methoxy group and a trifluoromethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-[4-(trifluoromethyl)phenyl]naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene, which is then functionalized with a methoxy group.
Substitution Reaction: The methoxy-naphthalene undergoes a substitution reaction with a trifluoromethylphenyl group.
Reaction Conditions: The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-1-[4-(trifluoromethyl)phenyl]naphthalene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride (AlCl3), and the presence of an electrophile.
Major Products
Oxidation: The major product is 2-naphthaldehyde.
Reduction: The major product is 2-Methoxy-1-[4-methylphenyl]naphthalene.
Substitution: The products vary depending on the electrophile used in the reaction.
Applications De Recherche Scientifique
2-Methoxy-1-[4-(trifluoromethyl)phenyl]naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Methoxy-1-[4-(trifluoromethyl)phenyl]naphthalene involves its interaction with molecular targets, such as enzymes or receptors. The methoxy and trifluoromethyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-1-[4-(trifluoromethyl)phenyl]ethanone: Similar structure but with an ethanone group instead of a naphthalene ring.
4-Methoxy-2-(trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of a naphthalene ring.
1-(4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl)ethanone: Similar structure but with a chlorophenoxy group.
Uniqueness
2-Methoxy-1-[4-(trifluoromethyl)phenyl]naphthalene is unique due to the presence of both a methoxy group and a trifluoromethylphenyl group on a naphthalene ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
922511-77-1 |
|---|---|
Formule moléculaire |
C18H13F3O |
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
2-methoxy-1-[4-(trifluoromethyl)phenyl]naphthalene |
InChI |
InChI=1S/C18H13F3O/c1-22-16-11-8-12-4-2-3-5-15(12)17(16)13-6-9-14(10-7-13)18(19,20)21/h2-11H,1H3 |
Clé InChI |
GMZXZVWEOKRNEZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=CC=CC=C2C=C1)C3=CC=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl (diethoxyphosphoryl)[(triethylsilyl)oxy]acetate](/img/structure/B14189820.png)
![1-[2-(Bromomethylidene)cyclopropane-1-sulfonyl]-4-methylbenzene](/img/structure/B14189821.png)

![(4R)-4-Ethyl-2-[6-(octyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B14189840.png)

![N-(3-(phenethylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B14189855.png)






